9-(3-Chloro-phenyl)-10-(2-hydroxy-ethylamino)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one
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Overview
Description
LSM-28572 is a pyranopyridine.
Scientific Research Applications
Cytotoxicity and Synthetic Applications
The compound has been explored in the context of cytotoxicity and utility in the synthesis of new heterocycles. For instance, a study by Hegazi et al. (2010) demonstrated its use in preparing benzo[d]imidazole and 1,2,4-triazin-5(2H)-one. These compounds exhibited significant cytotoxic activities, highlighting their potential in pharmacological applications (Hegazi, Mohamed, Dawood, & Badria, 2010).
Chemical Synthesis and Reactivity
In another study, the reactivity of similar compounds was examined, leading to the synthesis of various heterocyclic compounds. Mlostoń et al. (1997) investigated the reaction of thiobenzophenone and methyl fumarate, which yielded a mixture of diastereoisomeric thiiranes (Mlostoń, Romański, Linden, & Heimgartner, 1997).
Pharmaceutical Research
In the pharmaceutical field, the compound has been analyzed for its potential in asthma and COPD treatment. Norman (2012) evaluated two patent applications claiming combination formulations using compounds closely related to 9-(3-Chloro-phenyl)-10-(2-hydroxy-ethylamino)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one (Norman, 2012).
Antiarrhythmic Properties
Furthermore, the compound's derivatives have been studied for their antiarrhythmic properties. Koini et al. (2009) synthesized derivatives that exhibited promising antiarrhythmic effects against arrhythmias associated with ischemia-reperfusion injury (Koini, Papazafiri, Vassilopoulos, Koufaki, Horvath, Koncz, Virág, Papp, Varró, & Calogeropoulou, 2009).
Chemical Transformations
The compound has also been a subject of research in understanding chemical transformations. Basheer and Rappoport (2006) explored its reactions with omega-chloroalkyl isocyanates and isothiocyanate, yielding various heterocycles, highlighting its versatility in chemical synthesis (Basheer & Rappoport, 2006).
Synthesis of Novel Compounds
The compound has been instrumental in synthesizing novel chemical structures. Abdelhamid et al. (2006) used it to prepare 1-amino-4-methyl-4H-3-thia-4,5a,10-triazacyclopenta-[a]fluoren-5-one and related derivatives, showcasing its potential in creating new chemical entities (Abdelhamid, Elghandour, Rateb, & Awad, 2006).
properties
Product Name |
9-(3-Chloro-phenyl)-10-(2-hydroxy-ethylamino)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one |
---|---|
Molecular Formula |
C23H23ClN4O3S |
Molecular Weight |
471 g/mol |
IUPAC Name |
14-(3-chlorophenyl)-15-(2-hydroxyethylamino)-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one |
InChI |
InChI=1S/C23H23ClN4O3S/c1-12-16-11-31-23(2,3)10-15(16)17-18-19(32-20(17)26-12)21(30)28(22(27-18)25-7-8-29)14-6-4-5-13(24)9-14/h4-6,9,29H,7-8,10-11H2,1-3H3,(H,25,27) |
InChI Key |
UCPBPAMCTOWQPS-UHFFFAOYSA-N |
SMILES |
CC1=C2COC(CC2=C3C4=C(C(=O)N(C(=N4)NCCO)C5=CC(=CC=C5)Cl)SC3=N1)(C)C |
Canonical SMILES |
CC1=C2COC(CC2=C3C4=C(C(=O)N(C(=N4)NCCO)C5=CC(=CC=C5)Cl)SC3=N1)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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